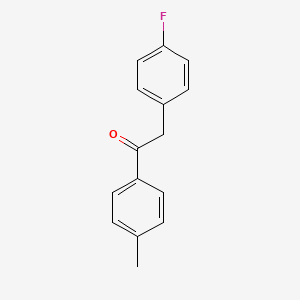

2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Description

2-(4-Fluorophenyl)-1-p-tolyl-ethanone is a fluorinated aromatic ketone characterized by a p-tolyl (4-methylphenyl) group and a 4-fluorophenyl substituent linked via an ethanone backbone. Its synthesis typically involves condensation reactions, such as the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with secondary amines under reflux conditions . The presence of electron-withdrawing (fluorine) and electron-donating (methyl) groups on the aromatic rings influences its electronic properties and reactivity, making it a subject of interest in structure-activity relationship studies.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (F, Cl) : Para-fluoro substituents enhance resonance stabilization and absorption intensity compared to meta-fluoro or chloro analogs .

- Electron-Donating Groups (CH₃, OCH₃) : Methyl groups (p-tolyl) improve solubility, while methoxy groups cause steric hindrance, reducing conjugation efficiency .

Spectral and Electronic Properties

UV-Vis spectroscopy reveals substituent-dependent electronic transitions:

- 4-Fluorophenyl Derivatives : Exhibit absorption maxima (λₘₐₓ) at ~310–330 nm with high molar absorptivity due to effective π→π* transitions .

- Chlorophenyl Analogs : Show reduced absorption intensity (λₘₐₓ ~300–315 nm) due to stronger electron withdrawal disrupting conjugation .

- Methoxyphenyl Derivatives : Broader peaks (λₘₐₓ ~310–330 nm) with lower intensity, attributed to restricted orbital transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.